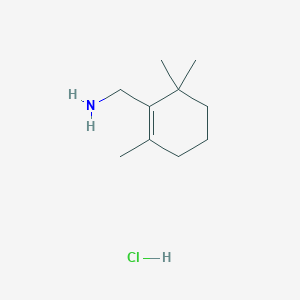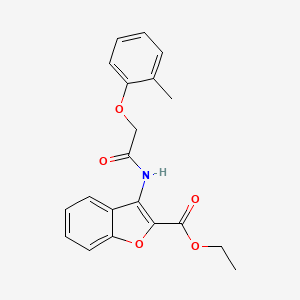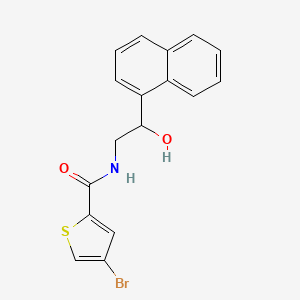![molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5](/img/structure/B2977535.png)
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered interest in both chemical and biomedical research. Known for its unique structural framework, it encompasses a complex arrangement of chlorine, fluorine, and nitrogen within its molecular structure, making it a target for various synthetic and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:
Halogenation reactions to introduce chlorine and fluorine atoms.
Amide bond formation through condensation reactions.
Cyclization reactions to form the pyrroloquinoline core.
Industrial Production Methods
While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.
Reduction: : Could involve reduction of the carbonyl group to an alcohol.
Substitution: : Halogen atoms can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Examples include amines and thiols.
Major Products Formed
Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.
科学研究应用
Chemistry
This compound is often studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.
Biology
Research may focus on its bioactivity, particularly any inhibitory effects on specific enzymes or cellular pathways.
Medicine
There is potential interest in its role as a lead compound in drug development, particularly for its interactions with molecular targets involved in diseases.
Industry
Its properties may make it suitable for use in manufacturing specific polymers or as a catalyst in certain chemical processes.
作用机制
The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.
相似化合物的比较
Comparing this compound with others having similar structural features highlights its uniqueness:
2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamide: : While similar, lacks the tetrahydropyrrolo structure.
6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamide: : Differs in the positioning of halogens and the absence of fluorine.
These comparisons help underline its distinct chemical and biological properties, which might offer advantages in specific research or application areas.
Hope this article gives you a comprehensive insight into the compound. Anything you want to delve deeper into?
属性
IUPAC Name |
2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXDUDDDNTLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2977452.png)








![tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2977466.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2977468.png)

![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2977474.png)
